molecular formula C10H7F3N2O2 B2951432 Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 2095432-35-0

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B2951432
CAS No.: 2095432-35-0
M. Wt: 244.173
InChI Key: DWLBLJMDBZWFOT-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound characterized by its trifluoromethyl group and pyrrolopyridine core structure

Biochemical Analysis

Biochemical Properties

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with β-secretase (BACE) inhibitors, which are crucial in the development of treatments for Alzheimer’s disease . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kB inflammatory pathway, which plays a critical role in cellular responses to stress and inflammation . By modulating this pathway, the compound can alter gene expression and impact cellular metabolism, leading to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with β-secretase (BACE) inhibitors involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with hepatotoxicity in animal studies . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with β-secretase (BACE) inhibitors is a key example of its involvement in metabolic pathways . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell . For example, its localization to the nucleus may impact gene expression, while its presence in the cytoplasm may affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: . Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Comparison with Similar Compounds

  • Methyl 5-(trifluoromethyl)-1H-pyrazole-2-carboxylate

  • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Uniqueness: Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate stands out due to its specific structural features and the presence of the pyrrolopyridine core, which differentiates it from other trifluoromethylated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-3-5-2-6(10(11,12)13)4-14-8(5)15-7/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLBLJMDBZWFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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